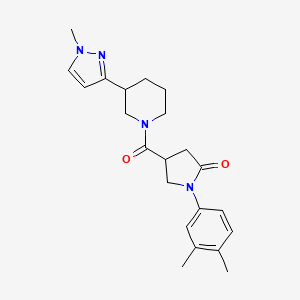

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

The compound 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group and a piperidine-carbonyl moiety linked to a 1-methylpyrazole ring.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-15-6-7-19(11-16(15)2)26-14-18(12-21(26)27)22(28)25-9-4-5-17(13-25)20-8-10-24(3)23-20/h6-8,10-11,17-18H,4-5,9,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBNYFMIPIOGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C4=NN(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2-one structure, followed by the introduction of the piperidine and pyrazole moieties. Key steps may include:

Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

Introduction of the pyrazole group: This can be done through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

Pathways: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives of pyrido[3,4-d]pyrimidin-4(3H)-ones, pyrazolo-pyrimidines, and piperidine-linked heterocycles. Below is a detailed comparison:

Key Observations

Core Structure Variations: The target compound’s pyrrolidin-2-one core is distinct from the pyrido[3,4-d]pyrimidin-4(3H)-one or pyrazolo-pyrimidine scaffolds in analogs .

Substituent Profiles :

- The 3,4-dimethylphenyl group in the target compound is unique compared to chlorophenyl or fluorophenyl groups in analogs . This substitution may enhance lipophilicity and metabolic stability.

- The piperidine-1-carbonyl linkage to pyrazole is analogous to piperidin-4-one derivatives but differs in conformational flexibility due to the carbonyl spacer .

Synthetic Approaches :

- Suzuki coupling (e.g., compound 41b ) and nucleophilic substitutions (e.g., compound 33b ) are common in pyrazole-containing analogs. The target compound likely employs similar strategies for pyrazole-piperidine coupling.

- Protective groups (e.g., SEM in 33b ) are frequently used to stabilize reactive intermediates, a strategy that may apply to the target’s synthesis .

Pharmacological Implications: Pyrazole-piperidine hybrids (e.g., 41b and 33b) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets . The target’s dimethylphenyl group could modulate selectivity for specific kinase isoforms. Piperidine-4-one derivatives (e.g., ) exhibit conformational rigidity favorable for receptor binding, whereas the target’s pyrrolidinone may offer a balance of flexibility and stability.

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one , also known by its CAS number 18048-64-1, is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 202.25 g/mol. The structure features a pyrazole ring, a piperidine moiety, and a carbonyl group, which are crucial for its biological activity.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 18048-64-1 |

| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |

Antiviral Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral activity. For instance, compounds similar to the one have shown effectiveness against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV).

Case Study: Antiviral Efficacy

In a study by Wu et al., pyrazole amides demonstrated an EC50 value of approximately against hepatitis C virus (HCV), highlighting the antiviral potential of similar structures .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes are critical in several physiological processes and are targets for drug development in conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme active sites, leading to inhibition of their function. The presence of the pyrazole ring enhances its binding affinity due to π-π stacking interactions with aromatic residues in the enzyme's active site.

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary studies indicate that the compound exhibits low cytotoxicity in human cell lines, making it a promising candidate for further development.

Comparative Analysis with Other Pyrazoles

Compared to other pyrazole derivatives, this compound shows enhanced selectivity and potency against targeted enzymes, suggesting that modifications in its structure can lead to improved biological outcomes.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidin-2-one core in this compound?

The pyrrolidin-2-one core can be synthesized via cyclization of γ-lactam precursors or through multicomponent reactions involving ketones and amines. For example, intramolecular cyclization of substituted amides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common approach. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures completion .

Q. How can the piperidine-linked pyrazole moiety be introduced into the structure?

The piperidine-pyrazole fragment is typically synthesized separately via nucleophilic substitution or coupling reactions. For instance, alkylation of 1-methyl-1H-pyrazole-3-amine with a piperidine derivative (e.g., 3-bromopiperidine) under reflux in acetonitrile yields the intermediate. Subsequent coupling to the pyrrolidin-2-one core via carbonyl activation (e.g., EDCI/HOBt) is recommended .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying connectivity, particularly for distinguishing overlapping signals in the piperidine and pyrrolidinone regions. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for piperidine-carbonyl coupling?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and activation energies for carbonyl coupling reactions. Tools like Gaussian or ORCA enable optimization of solvent polarity, temperature, and catalyst choice. For example, simulations may reveal that THF stabilizes intermediates better than DCM, reducing side reactions .

Q. What strategies resolve low yields in the final coupling step due to steric hindrance?

Steric hindrance at the piperidine-pyrrolidinone junction can be mitigated by:

Q. How can in vitro assays differentiate the compound’s activity against related kinase targets?

Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with purified enzymes (e.g., JAK2 or PI3Kγ). Compare IC₅₀ values against structurally similar analogs to establish structure-activity relationships (SAR). Cross-validate results with molecular docking studies (AutoDock Vina) to map binding interactions to the kinase ATP-binding pocket .

Q. What analytical techniques address discrepancies in reported biological activity across studies?

Discrepancies may arise from impurities or stereochemical variations. Perform:

Q. How do solvent polarity and temperature influence the stability of the pyrrolidin-2-one ring?

Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring reveal degradation pathways. Polar aprotic solvents (e.g., DMSO) may induce ring-opening via hydrolysis, while nonpolar solvents (e.g., toluene) stabilize the lactam. Thermodynamic analysis (DSC) identifies phase transitions affecting crystallinity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.